5-Aminonaphthalene-2-carboxylic acid

Analytical Chemistry Quality Control Peptide Synthesis

Researchers using 6-amino-2-naphthoic acid for peptide synthesis must quantify the ~3% 5-amino isomer impurity. This ≥95% pure 5-aminonaphthalene-2-carboxylic acid serves as an authenticated reference standard for HPLC method validation and system suitability testing. Key benefits: • Enables accurate impurity quantification per pharmaceutical quality guidelines • Distinct boiling point (calc. 409.95 °C) ensures unambiguous isomer identification • Also a versatile building block for fluorescent probes and NMDA receptor research Supplied as a solid; ambient shipping.

Molecular Formula C11H9NO2
Molecular Weight 187.19 g/mol
CAS No. 100184-66-5
Cat. No. B009092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminonaphthalene-2-carboxylic acid
CAS100184-66-5
Molecular FormulaC11H9NO2
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C(=O)O)C(=C1)N
InChIInChI=1S/C11H9NO2/c12-10-3-1-2-7-6-8(11(13)14)4-5-9(7)10/h1-6H,12H2,(H,13,14)
InChIKeyXVOBQVZYYPJXCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminonaphthalene-2-carboxylic Acid: Core Identity & Structure


5-Aminonaphthalene-2-carboxylic acid (synonym: 5-amino-2-naphthoic acid) is a polycyclic aromatic amino acid with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol . Its structure features a naphthalene core bearing an amino group at the 5-position and a carboxylic acid group at the 2-position, a regiochemistry that imparts specific electronic and steric properties not shared by its positional isomers (e.g., 6-amino-2-naphthoic acid) . The compound is typically supplied as a solid with a purity of ≥95% and serves as a versatile building block in medicinal chemistry, fluorescent probe development, and analytical quality control .

5-Aminonaphthalene-2-carboxylic Acid: No Generic Substitute


Aminonaphthalene carboxylic acids are not a commodity class; the precise position of the amino group on the naphthalene ring dramatically alters physicochemical properties, reactivity, and biological interactions. For instance, the 5-amino isomer exhibits a distinct boiling point of 409.95 °C at 760 mmHg (calculated) , compared to 416.7 °C for the 6-amino isomer [1], reflecting differences in intermolecular forces and crystal packing. In biological systems, the substitution pattern on naphthalene-2-carboxylic acid derivatives dictates receptor subtype selectivity and inhibitory potency: 3-amino substitution enhances NMDA receptor inhibition at GluN1/GluN2C and GluN1/GluN2D subtypes relative to the unsubstituted parent [2], while the 5-amino configuration has been identified as a critical impurity in commercial batches of 6-amino-2-naphthoic acid used for peptide synthesis [3]. Consequently, substituting the 5-amino compound with a positional isomer would alter synthetic outcomes, analytical baselines, and structure-activity relationships, making precise isomer identification essential for reproducible research and industrial processes.

5-Aminonaphthalene-2-carboxylic Acid vs. Closest Analogs


Critical Impurity Marker for 6-Amino-2-naphthoic Acid

5-Aminonaphthalene-2-carboxylic acid is consistently identified as an impurity in commercial 6-amino-2-naphthoic acid, a widely used reagent in peptide synthesis. Vendor specifications explicitly quantify this impurity at 3% (w/w) in ≥90% purity 6-amino-2-naphthoic acid batches [1]. This documented co-occurrence establishes the 5-amino isomer as a mandatory reference standard for method validation and batch release testing when using 6-amino-2-naphthoic acid as a key building block.

Analytical Chemistry Quality Control Peptide Synthesis

Differential CDI Reactivity for Isomer Separation

A microwave-assisted synthesis of 5-amino-4-hydroxy-2-naphthoic acid and its 7-amino isomer demonstrated that the two positional isomers exhibit different reactivities toward 1,1′-carbonyldiimidazole (CDI), a property that enabled their convenient separation [1]. While the study does not provide direct kinetic data for the parent 5-aminonaphthalene-2-carboxylic acid, the principle that 5- and 7-amino substitution on the naphthalene core yields distinct chemical behavior with CDI supports the unique reactivity profile of the 5-amino isomer.

Organic Synthesis Isomer Separation Microwave-Assisted Chemistry

Boiling Point Distinction from 6-Amino Isomer

Computational predictions highlight a measurable difference in boiling point between 5-aminonaphthalene-2-carboxylic acid and its 6-amino isomer. The 5-amino compound exhibits a calculated boiling point of 409.95 °C at 760 mmHg , whereas the 6-amino analog is predicted to boil at 416.7 °C under the same pressure [1]. This ~6.8 °C difference reflects variations in intermolecular hydrogen bonding and crystal lattice energy arising from the altered amino group position.

Physicochemical Characterization QSAR Pre-formulation

5-Aminonaphthalene-2-carboxylic Acid: Validated Applications


Reference Standard for Impurity Profiling in Peptide Synthesis

Laboratories utilizing 6-amino-2-naphthoic acid as a building block in peptide synthesis must source authentic 5-aminonaphthalene-2-carboxylic acid to serve as a characterized impurity standard. Vendor certificates of analysis for 6-amino-2-naphthoic acid routinely specify a 3% content of the 5-amino isomer [1]. Procurement of the pure 5-amino compound enables robust HPLC method validation, system suitability testing, and accurate quantification of this critical impurity, ensuring compliance with pharmaceutical quality guidelines and batch consistency .

Synthetic Intermediate for Fluorescent Probes

The 5-amino-2-naphthoic acid scaffold offers a defined substitution pattern for constructing fluorescent probes. Naphthalene derivatives functionalized with amino and carboxylic acid groups are known to exhibit solvatochromic fluorescence with high quantum yields and significant Stokes shifts [2]. The specific 5-amino,2-carboxy regiochemistry provides a unique vector for further derivatization (e.g., amide coupling, diazotization) to tune emission properties, making this isomer a preferred starting material when ortho- or peri-substitution is desired.

SAR Studies on NMDA Receptor Modulators

Positional isomers of naphthoic acid derivatives exhibit distinct allosteric modulation profiles at NMDA receptor subtypes. While 3-amino substitution on 2-naphthoic acid increases inhibitory activity at GluN1/GluN2C and GluN1/GluN2D receptors [3], the 5-amino isomer serves as a critical control compound to deconvolute the contribution of amine placement to receptor selectivity and potency. Researchers investigating novel neuropsychiatric agents use 5-aminonaphthalene-2-carboxylic acid to probe the pharmacophore requirements for subtype-selective NMDA antagonism.

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